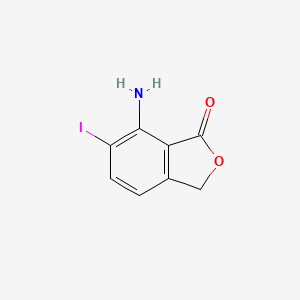
2-Methyl-6-pentyl-1-benzofuran-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-Methyl-6-pentyl-1-benzofuran-4-ol, typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of ortho-hydroxyaryl ketones with suitable reagents. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves optimizing the synthetic routes for scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis (MWI) have been utilized to enhance the efficiency and yield of the desired compounds . Additionally, the use of environmentally friendly reagents and conditions is emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-pentyl-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Applications De Recherche Scientifique
2-Methyl-6-pentyl-1-benzofuran-4-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-6-pentyl-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and protect cells from oxidative damage . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran compound with applications in photochemotherapy.
Angelicin: Known for its anticancer and antimicrobial activities.
Uniqueness
2-Methyl-6-pentyl-1-benzofuran-4-ol stands out due to its unique structural features and the specific biological activities it exhibits. While similar compounds like psoralen and angelicin have well-established uses, this compound offers potential for novel applications and therapeutic developments .
Propriétés
Numéro CAS |
61975-74-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-methyl-6-pentyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C14H18O2/c1-3-4-5-6-11-8-13(15)12-7-10(2)16-14(12)9-11/h7-9,15H,3-6H2,1-2H3 |
Clé InChI |
GNZFJUXDPXEZFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C=C(OC2=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


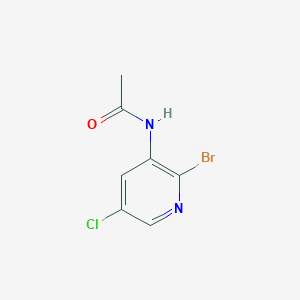
![5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
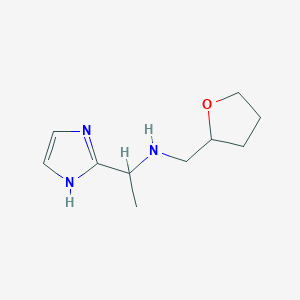
![7-Bromo-3-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15053362.png)
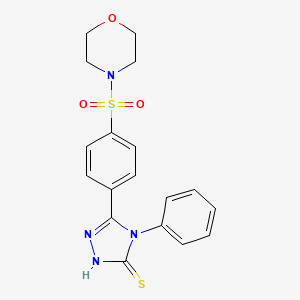
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
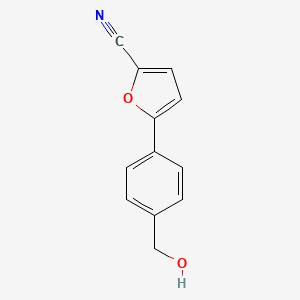
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)

![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
